molecular formula C8H15ClN2O B8443375 1-Chloro-3-(1-methylcyclohexyl)urea

1-Chloro-3-(1-methylcyclohexyl)urea

Cat. No. B8443375
M. Wt: 190.67 g/mol
InChI Key: YFURVVGEOPTKEU-UHFFFAOYSA-N
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Patent
US03956366

Procedure details

To a rapidly stirred slurry of 7.5 g (.048m) of N-(1-methylcyclohexyl)urea in 75 ml. water at 15°C was added 3.36g. (.048 m) of chlorine at 0.5 g/minute. The reaction mixture was stirred an additional 1/2 hour at 15°C and filtered. The filter cake was washed with cold water until free of acid and air dried overnight. The white solid weighed 6.0 g (66% yield) and contained 18.9% active chlorine (calculated value for 1-chloro-3-(1-methylcyclohexyl)urea = 18.5% active chlorine).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([NH:8][C:9]([NH2:11])=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[Cl:12]Cl>O>[Cl:12][NH:11][C:9]([NH:8][C:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1)=[O:10]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC1(CCCCC1)NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred an additional 1/2 hour at 15°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with cold water until free of acid and air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClNC(=O)NC1(CCCCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.